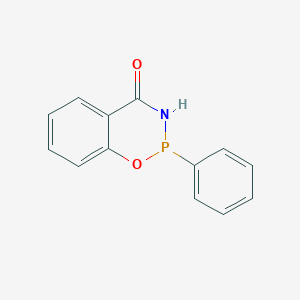

2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one

説明

特性

IUPAC Name |

2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10NO2P/c15-13-11-8-4-5-9-12(11)16-17(14-13)10-6-2-1-3-7-10/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKORWYWGMJCFAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P2NC(=O)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90931718 | |

| Record name | 2-Phenyl-2H-1,3,2-benzoxazaphosphinin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143000-05-9 | |

| Record name | 2-Phenyl-2,3-dihydro-1,3,2(lambda(5))-benzoxazaphosphoryl-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143000059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-2H-1,3,2-benzoxazaphosphinin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Precursor Design

The synthesis of 2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one is frequently achieved through the cyclocondensation of chromonyl hydrazones with phosphorus halides. For example, hydrazone 101 reacts with phosphorus oxychloride (POCl₃) in dry dioxane under inert conditions, facilitated by triethylamine (Et₃N) as a base. The reaction proceeds via nucleophilic attack of the hydrazone’s NH and OH groups at the phosphorus center, forming a transient phosphorodichloridate intermediate (130/131 ). Subsequent intramolecular cyclization eliminates two equivalents of Et₃N·HCl, yielding the benzoxazaphosphinine core (133 ) after hydrolysis (Scheme 47).

Key Conditions :

Substituent Effects and Functionalization

Introducing a phenyl group at the 2-position requires phenylphosphonic dichloride as the phosphorus source. The reaction of hydrazone 101 with phenylphosphonic dichloride in dioxane produces 2-phenyl-1,3,2-benzoxazaphosphinin-4-one (106 ) with a 54% yield. The electronic nature of substituents on the hydrazone precursor influences reaction kinetics, with electron-withdrawing groups accelerating cyclization.

Ring-Closure Reactions of α-Aminophosphonates

Cyclization via HCl Elimination

α-Aminophosphonates, such as compounds 62 and 66 , undergo thermal cyclization in ethanol with catalytic Et₃N. Heating 62 at 70°C triggers HCl elimination, forming an intermediate (111 ) that cyclizes further to yield this compound (112 ) (Scheme 41). Hydrogen bonding between the NH and OH groups in the precursor stabilizes the structure, while Et₃N promotes dehydrohalogenation.

Optimized Parameters :

Solvent and Catalytic Effects

Polar aprotic solvents like DMF improve reaction homogeneity, while Et₃N enhances HCl removal. Prolonged heating (>12 hours) reduces yields due to side reactions, emphasizing the need for precise temperature control.

Phosphorylation of Anthranilic Acid Derivatives

One-Pot Synthesis with N,N-Dimethylphosphoramic Dichloride

A scalable route involves reacting anthranilic acid, aniline, and N,N-dimethylphosphoramic dichloride in refluxing ethanol. The one-pot protocol forms the benzoxazaphosphinine ring via sequential phosphorylation and cyclization, achieving yields of 75–85%. The reaction’s green chemistry credentials stem from ethanol’s low toxicity and the absence of heavy-metal catalysts.

Representative Protocol :

Spectroscopic Characterization

Products are validated using NMR (δ = 18–22 ppm for P=O), NMR (aromatic protons at δ = 7.2–8.1 ppm), and IR (P=O stretch at 1240–1260 cm).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time (h) | Key Advantage | Limitation |

|---|---|---|---|---|

| Hydrazone Cyclocondensation | 44–62 | 10–24 | Tunable substituents | Requires anhydrous conditions |

| α-Aminophosphonate Cyclization | 58–65 | 6–8 | High atom economy | Sensitivity to moisture |

| Anthranilic Acid Phosphorylation | 75–85 | 12 | Scalable, green solvent | Limited to electron-neutral aryl groups |

Mechanistic Insights and Side Reactions

Competing Pathways in Hydrazone Reactions

Using excess POCl₃ risks forming bis-phosphorylated byproducts, while inadequate Et₃N leads to incomplete HCl removal. Lawesson’s reagent introduces thione groups, as seen in the synthesis of thiazaphosphinane derivatives, but this pathway is irrelevant to the target oxazaphosphinine.

化学反応の分析

Types of Reactions

2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the compound into phosphines.

Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various substituted derivatives depending on the electrophile used.

科学的研究の応用

2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological phosphorus metabolism.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials with unique properties, such as flame retardants and plasticizers.

作用機序

The mechanism of action of 2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The exact molecular pathways involved depend on the specific application and target.

類似化合物との比較

3-Benzoyl-4H-1,2-Benzoxaphosphinin-4-One

- Synthesis : Reacts 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione with phosphorus tribromide in dry xylene under reflux (54% yield, green solid) .

- Key Properties :

- Melting Point: 99–101°C

- IR Peaks: C=O (1680 cm⁻¹), C–O (1260 cm⁻¹), and P–O (980 cm⁻¹) stretching vibrations.

- NMR Data:

- ¹H-NMR : δ 7.2–8.1 ppm (aromatic protons).

- ³¹P-NMR : δ +18.5 ppm (indicative of a phosphorus atom in a strained heterocycle).

- MS: m/z 268 (M⁺).

2-[4-(Dimethylamino)Phenyl]-3,1-Benzoxazin-4-One

- Structure : Oxygen replaces phosphorus in the heterocyclic ring.

- Key Properties :

4-(1-Phenylethanoyl)-3-Acetyl-2,2,2-Triphenyl-2H-1,2λ⁵-Benzoxaphosphinine

- Synthesis : Uses acetylated triphenylphosphine bromides and sodium hydride in dioxane under reflux.

- Key Features : Incorporates multiple phenyl groups and an acetyl moiety, enhancing steric bulk and altering reactivity compared to simpler benzoxazaphosphinines .

Physicochemical and Spectral Data Comparison

生物活性

2-Phenyl-3H-1,3,2-benzoxazaphosphinin-4-one is a phosphorus-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a benzoxazaphosphinine ring system, which is known for its unique reactivity and biological properties. The presence of phosphorus in its structure allows for diverse interactions with biological macromolecules.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains.

- Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation through apoptosis induction.

- Enzyme Modulation : The compound has been shown to interact with specific enzymes, potentially modulating their activity.

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Modification : The compound may form covalent bonds with nucleophilic residues in proteins, affecting enzyme function.

- DNA Interaction : It can bind to DNA, influencing transcriptional processes and potentially leading to cellular apoptosis.

- Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS), contributing to oxidative stress in cells.

Antimicrobial Studies

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a notable inhibition zone against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

In vitro studies assessed the anticancer properties of the compound on various cancer cell lines. The compound showed significant cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

The mechanism was linked to the activation of apoptotic pathways as evidenced by increased levels of caspase activity.

Enzyme Interaction Studies

Research has also focused on the interaction of this compound with specific enzymes such as acetylcholinesterase (AChE). The compound was found to inhibit AChE activity in a dose-dependent manner.

| Concentration (µM) | AChE Activity Inhibition (%) |

|---|---|

| 10 | 20 |

| 50 | 50 |

| 100 | 75 |

Q & A

Q. What are the optimized synthetic routes for 2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via reactions of phosphorus halides with phenolic precursors. For example, phenyl phosphorus halides (e.g., P,P-dichlorophenylphosphine) react with 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione in dry toluene at 10°C, followed by reflux (8–12 hours) with triethylamine as a base. Yields range from 54% to 70%, depending on the phosphorus reagent and solvent .

- Key Parameters :

| Parameter | Conditions |

|---|---|

| Solvent | Dry toluene or xylene |

| Temperature | 10°C (initial), reflux (final) |

| Base | Triethylamine |

| Reaction Time | 30 minutes (stirring) + 8–12 hours |

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?

- Methodological Answer : Structural confirmation requires a combination of ¹H-NMR , ¹³C-NMR , ³¹P-NMR , and IR spectroscopy . For instance:

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should be conducted in buffered solutions (pH 2–12) at 25°C and 40°C. For example, analogs like 4-phenyl-1H-2,3-benzoxazin-1-one show a solubility of 27.7 µg/mL at pH 7.4, suggesting moderate hydrolytic stability. Accelerated degradation studies (e.g., via HPLC) under acidic/basic conditions can identify labile functional groups (e.g., the oxazaphosphinine ring) .

Advanced Research Questions

Q. How does the reactivity of this compound compare with structurally similar benzoxazinones in nucleophilic substitution reactions?

- Methodological Answer : The phosphorus atom in the oxazaphosphinine ring enhances electrophilicity compared to oxygen-containing benzoxazinones. For example, reactions with imines or carbonyl compounds (e.g., Lawesson’s reagent) yield thiocarbonyl derivatives or fused heterocycles, as seen in analogous benzoxathiaphosphinines .

- Key Reactivity Differences :

| Compound Type | Reactivity with Imines | Product |

|---|---|---|

| Benzoxazinone | Slow nucleophilic addition | Amide derivatives |

| Oxazaphosphinine | Rapid P–O bond cleavage | Thiophosphorylated products |

Q. What computational methods are suitable for predicting the electronic properties and binding affinities of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular docking studies (e.g., AutoDock Vina) against biological targets (e.g., kinases) may reveal binding modes, leveraging crystallographic data from analogs (e.g., triclinic crystal system, a = 10.05 Å, b = 10.08 Å) .

Q. How can contradictory data on biological activity be resolved, particularly in receptor-binding assays?

- Methodological Answer : Divergent results may stem from methodological differences (e.g., receptor orthologs, assay conditions). For example, studies on odorant receptors show discrepancies due to variations in receptor expression systems (single vs. multiple receptors) or computational parameterization (wet-lab vs. hybrid models). Standardizing assay protocols (e.g., using heterologously expressed human receptors) and meta-analyses of existing datasets can resolve contradictions .

Q. What strategies are effective for modifying the benzoxazaphosphinine core to enhance bioactivity or material properties?

- Methodological Answer : Substituent engineering at the phenyl or phosphorus positions can modulate properties:

- Electron-withdrawing groups (e.g., –CF₃, –NO₂): Increase electrophilicity for kinase inhibition .

- Bulky substituents (e.g., triphenylphosphine): Improve thermal stability for material applications .

- Synthetic Example : 3-Benzoyl-4H-1,2-benzoxaphosphinin-4-one derivatives exhibit altered fluorescence when acetyl groups are introduced .

Data Contradiction Analysis

Q. Why do spectral data (e.g., ³¹P-NMR shifts) vary across studies for structurally similar compounds?

- Methodological Answer : Variations arise from solvent effects, temperature, and counterion interactions. For instance, 2-(4-methoxyphenyl)-4H-1,3,2-benzoxathiaphosphinine shows a ³¹P-NMR shift of δ = 25.5 ppm in CDCl₃, whereas analogs in DMSO-d₆ may shift upfield due to hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。